2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-phenylacetamide
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Overview
Description
This compound belongs to the class of imidazole-containing heterocyclic molecules. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It serves as a core structure in various natural products, including histidine, purine, and histamine. Our compound features an additional phenylacetamide group, enhancing its chemical diversity.
Preparation Methods
Synthetic Routes::
Hantzsch Synthesis: The first reported synthesis of imidazole involved glyoxal and ammonia. This method remains relevant for constructing the imidazole ring.
Combinatorial Chemistry: Modern approaches utilize combinatorial libraries to generate diverse imidazole derivatives.
Hantzsch Synthesis: Glyoxal reacts with ammonia under mild conditions.
Combinatorial Chemistry: Various reactions (e.g., cyclization, condensation) are employed in library synthesis.
Industrial Production:: The industrial-scale production of this compound typically involves efficient synthetic routes and optimized reaction conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: Imidazoles can undergo oxidation to form imidazole-2-ones.
Reduction: Reduction of the imidazole ring yields dihydroimidazoles.
Substitution: Nucleophilic substitution reactions occur at the nitrogen atoms.
Condensation: Imidazole derivatives participate in condensation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides.
Condensation: Carbonyl compounds (aldehydes or ketones).
- Oxidation: Imidazole-2-ones.
- Reduction: Dihydroimidazoles.
- Substitution: Alkylated or acylated imidazoles.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential drug candidates due to its diverse pharmacological activities (antibacterial, antitumor, anti-inflammatory, etc.).
Chemistry: As a building block for novel molecules.
Industry: In the synthesis of specialized chemicals.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting biological pathways. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C26H22N4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(6-oxo-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C26H22N4O2/c31-23(27-20-12-6-2-7-13-20)17-19-16-22-24(18-10-4-1-5-11-18)29-30(25(22)28-26(19)32)21-14-8-3-9-15-21/h1-15,19H,16-17H2,(H,27,31)(H,28,32) |
InChI Key |
CFRXESRGKTVCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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